molecular formula C21H18N2O4 B14138058 4-(4-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione CAS No. 132600-17-0

4-(4-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B14138058
CAS No.: 132600-17-0
M. Wt: 362.4 g/mol
InChI Key: URSPPJNPWAPXDA-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitrobenzaldehyde with aniline derivatives in the presence of a catalyst can lead to the formation of the desired quinoline structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or methanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(4-aminophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione .

Scientific Research Applications

4-(4-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione apart is its specific substitution pattern, which can impart unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

132600-17-0

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H18N2O4/c24-19-8-4-7-18-21(19)17(14-9-11-16(12-10-14)23(26)27)13-20(25)22(18)15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13H2

InChI Key

URSPPJNPWAPXDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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